Dimethyl 4,4-dinitroheptanedioate

Energetic Materials Thermal Analysis Plasticizer Characterization

Researchers and propellant formulators often struggle to source an energetic plasticizer that simultaneously delivers melt-cast mechanical integrity and improved oxygen balance. Dimethyl 4,4-dinitroheptanedioate (DNHD) directly addresses this gap. Key advantages: - High melting enthalpy (112 J/g) solidifies at 46 °C, providing grain rigidity without inert diluents. - Geminal C4-dinitro motif enhances combustion energy, boosting specific impulse in volume-limited propulsion systems. - Dual glass-transition behavior enables microscale heterogeneity for burn-rate tailoring. Backed by patent WO2009072955A1, this compound simplifies defense-supply-chain procurement.

Molecular Formula C9H14N2O8
Molecular Weight 278.22 g/mol
CAS No. 14826-50-7
Cat. No. B080571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 4,4-dinitroheptanedioate
CAS14826-50-7
Synonymsdimethyl 4,4-dinitroheptanedioate
Molecular FormulaC9H14N2O8
Molecular Weight278.22 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(CCC(=O)OC)([N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C9H14N2O8/c1-18-7(12)3-5-9(10(14)15,11(16)17)6-4-8(13)19-2/h3-6H2,1-2H3
InChIKeyHOIDOAUGWVNMMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DNHD: Chemical Identity and Class


Dimethyl 4,4-dinitroheptanedioate (DNHD) is a symmetrical aliphatic dinitro-diester belonging to the polynitro ester family. With the molecular formula C9H14N2O8 and a molecular weight of 278.22 g/mol, it features a seven-carbon heptanedioate backbone bearing two terminal methyl ester groups and two geminal nitro groups at the C4 position [1]. The compound is also referred to as dimethyl 4,4-dinitropimelate or 4,4-dinitroheptanedioic acid dimethyl ester . It is commercially supplied as a crystalline solid with a reported melting point of 46 °C and a predicted density of 1.326 g/cm³ . Originally synthesized via Michael addition of dinitromethane to methyl acrylate, DNHD has attracted interest as a potential energetic plasticizer for nitrocellulose-based propellant and explosive formulations [2][3].

1
Select as a dinitro-diester energetic plasticizer for nitrocellulose-based systems.
2
Ideal fit for melt-cast processing workflows requiring dual plasticizer-matrix functionality.
3
Supports heterogeneous grain engineering; crystalline domain behavior differs from fully miscible inert plasticizers.

DNHD Structural Specificity


In-class polynitro esters are not interchangeable due to the extreme sensitivity of energetic material performance to subtle variations in nitro-group placement, ester chain length, and thermal decomposition pathways. Dimethyl 4,4-dinitroheptanedioate derives its differentiating character from the geminal dinitro motif at the central C4 carbon, which governs its melting enthalpy (112 J g⁻¹), glass transition behavior, and limited miscibility with nitrocellulose [1]. Analogs such as dimethyl 4-nitropimelate (mono-nitro, CAS 7766-83-8) lack the second nitro group, fundamentally altering reduction chemistry and hydrogen-bonding capacity; diethyl 4-nitropimelate (CAS 2985-49-1) introduces different ester alkyl chains that shift boiling point (145–146 °C at 1–2 Torr) and density (1.134 g/cm³) [2]. These structural distinctions render simple replacement unreliable for applications where melt-cast processing, plasticizer compatibility, or controlled energetic output is required.

DNHD
Geminal C4 dinitro motif drives melting enthalpy (112 J g⁻¹) and limited NC miscibility.
Dimethyl 4-nitropimelate (CAS 7766-83-8)
Mono-nitro analog lacks crystalline melt and energetic plasticizer performance in the same temperature window.
DNHD
Dual-Tg behavior with NC enables burn-rate modification via phase-separated crystalline domains.
Dibutyl Phthalate / Dioctyl Adipate
Inert, fully miscible plasticizers produce a single homogeneous Tg; ballistic heterogeneity may not transfer.
Simple replacement may shift processing behavior, energetic contribution, and final grain microstructure. Validate for each binder system.

DNHD: Key Differentiation Evidence


Melting Enthalpy and Phase-Transition Profile

Differential scanning calorimetry (DSC) of pure dimethyl 4,4-dinitroheptanedioate reveals a melting onset at 318.5 K (45.4 °C) with a peak maximum at 320.0 K (46.9 °C) and a melting enthalpy (ΔHₘ⁰) of 112 J g⁻¹ [1]. In contrast, the mono-nitro analog dimethyl 4-nitropimelate (CAS 7766-83-8) lacks a well-defined crystalline melt in the same temperature window and exhibits a significantly lower molecular weight (233.22 g/mol vs. 278.22 g/mol), reducing its potential as a crystalline energetic filler [2]. Conventional non-energetic plasticizers such as dibutyl phthalate (DBP) typically show melting points below −35 °C and negligible melting enthalpy, precluding their use in melt-cast energetic formulations that rely on latent heat for processing control [3]. The 112 J g⁻¹ enthalpy value places DNHD in a regime where it can serve simultaneously as a plasticizer and a melt-cast matrix component, a dual role inaccessible to mono-nitro or inert ester comparators.

Melting Enthalpy
Cross-study comparable
112 J g⁻¹ ΔHₘ⁰; Tₘ peak 320.0 K
Reported melt-cast matrix capability; dual-use plasticizer and energetic filler context.
DSC at 2 K min⁻¹; 99.6 mol% purity. Compare inert plasticizers with negligible enthalpy.
Energetic Materials Thermal Analysis Plasticizer Characterization

Disproportionation Route: Pure 2:1 Adduct

Unlike the direct Michael addition of dinitromethane to methyl acrylate, which can produce mixed 1:1 and 2:1 adducts, dimethyl 4,4-dinitroheptanedioate forms exclusively as the symmetrical 2:1 adduct when 2,2,2′,2′-tetranitrodiethylamine derivatives undergo disproportionation in the presence of methyl acrylate [1]. This pathway was documented by Parker et al. (1962) and further elaborated in the Tetrahedron 1963 study, where the expected Michael adducts of tetranitrodiethylamine derivatives were not obtained; instead, DNHD was generated via in situ generation of dinitromethane followed by double Michael addition [2]. The classical direct synthesis reported by Klager (1960) yields DNHD at 45% after crystallization with a melting point of 46 °C [3]. In contrast, the mono-nitro analog dimethyl 4-nitropimelate is typically prepared by nitration of dimethyl pimelate or via reductive pathways, producing a product that readily undergoes further reduction to a lactam [4]. The disproportionation route to DNHD offers a self-limiting mechanism that minimizes higher oligomer formation, a purity advantage not shared by direct nitration or single-addition routes to related esters.

Disproportionation Route
Class-level inference
Sole 2:1 adduct; yield 45%
Reported pathway may support batch-to-batch structural consistency.
Self-limiting mechanism; data to verify against direct nitration routes.
Synthetic Chemistry Polynitro Compounds Reaction Mechanism

Limited Miscibility and Dual Tg Behavior

DSC analysis of binary nitrocellulose (NC)/DNHD mixtures reveals two distinct glass transitions—a high-temperature and a low-temperature Tg—across a range of compositions, indicating limited miscibility of DNHD with NC [1]. This behavior is quantified by the dependence of melting enthalpy on DNHD mass fraction: ΔH = 113.1(±2.6) × xw(DNHD) J g⁻¹, demonstrating that a portion of DNHD remains phase-separated and does not participate in plasticization [1]. In contrast, traditional inert plasticizers such as dibutyl phthalate or dioctyl adipate typically exhibit complete miscibility with NC, resulting in a single, depressed Tg and no residual crystalline phase [2]. The partial immiscibility of DNHD is a design feature for applications requiring a heterogeneous microstructure—where crystalline DNHD domains can contribute to burn-rate modification while the dissolved fraction provides plasticization—a dual functionality not achievable with fully miscible inert plasticizers.

Dual Tg Behavior
Cross-study comparable
Two Tgs; ΔH = 113.1 × xw(DNHD)
Supports heterogeneous grain engineering; reported limited NC miscibility context.
DSC β = 2–20 K min⁻¹; xw 0.10–0.90. Review for burn-rate modification design.
Propellant Formulation Polymer Plasticization Glass Transition

Energetic Contribution: Active vs. Inert Plasticizers

Dimethyl 4,4-dinitroheptanedioate contains two nitro groups contributing to a positive oxygen balance improvement relative to fully hydrocarbon-based plasticizers. While experimental heat of combustion data for the dimethyl ester specifically remains sparse in open literature, the corresponding diacid (4,4-dinitroheptanedioic acid, CAS 5029-40-3) has been reported to possess a combustion energy of approximately 3,060 cal g⁻¹ and decomposes above 200 °C without detonation [1]. In comparison, inert plasticizers such as dioctyl adipate (DOA) exhibit combustion energies on the order of 9,000–10,000 cal g⁻¹ but contribute zero energetic output to the formulation, acting solely as diluents that reduce specific impulse [2]. The dinitro motif in DNHD allows it to serve as an energetic plasticizer—contributing to the overall energy budget while simultaneously performing the mechanical function of a plasticizer—thereby increasing the volumetric energy density of the final propellant grain relative to formulations employing inert diluents.

Energetic Contribution
Class-level inference
Diacid analog: ~3,060 cal g⁻¹
Dinitro motif may support oxygen balance improvement; inert diluent penalty context.
Data to verify for dimethyl ester; class-level comparison from functional group analysis.
Energetic Plasticizer Oxygen Balance Propellant Performance

Patent-Recognized Plasticizer for Propellant Binders

International patent WO2009072955A1 explicitly claims dimethyl 4,4-dinitroheptanedioate as a novel chemical compound suitable for use as a plasticiser in explosive and propellant compositions, specifically in binder systems comprising nitrocellulose and energetic polymers such as poly(azidomethyloxetane) [1]. The patent provides a detailed synthetic procedure yielding DNHD at multi-gram scale with a hydrolysis step to the corresponding diacid (34.5 g isolated yield from 51.2 g of DNHD) [1]. In contrast, the mono-nitro analog dimethyl 4-nitropimelate appears primarily in pharmaceutical patent literature as an intermediate for rolziracetam synthesis, with no claims for energetic applications [2]. This patent-based differentiation provides procurement professionals with a clear intellectual-property and application-domain distinction: DNHD is purpose-developed for energetic material formulations, whereas its mono-nitro structural cousin serves entirely different industrial sectors.

Patent Recognition
Direct head-to-head comparison
WO2009072955A1
Patent-specified energetic plasticizer domain; distinct from mono-nitro analog pharmaceutical context.
Supports defense procurement review; regulatory context may require independent validation.
Patent Literature Propellant Binder Energetic Plasticizer Qualification

DNHD Application Scenarios


Melt-Cast Energetic Formulations

The high melting enthalpy (112 J g⁻¹) and well-defined melting point (46 °C) of DNHD make it a candidate for melt-cast explosive or propellant formulations where the plasticizer doubles as the melt-cast matrix. Unlike inert plasticizers that remain liquid at ambient temperature, DNHD solidifies upon cooling, providing mechanical integrity to the cast grain while contributing to the overall energy output [1]. This scenario is particularly relevant for insensitive munition (IM) formulations seeking to replace TNT-based melt-cast systems with nitrocellulose-compatible energetic binders.

Heterogeneous Burn-Rate Modification in NC Grains

The limited miscibility of DNHD with nitrocellulose, evidenced by dual glass transitions and residual crystalline DNHD domains, enables the engineering of propellant grains with microscale heterogeneity [1]. The crystalline DNHD phase acts as a burn-rate modifier, while the dissolved fraction provides plasticization. This dual functionality is not achievable with fully miscible inert plasticizers, offering formulators an additional degree of freedom in tailoring ballistic performance.

Energetic Binders: Reduced Impulse Penalty

In propellant formulations where every weight-percent of inert plasticizer directly reduces specific impulse, DNHD serves as an energetic alternative that contributes to the combustion energy budget [1]. The presence of two nitro groups improves the oxygen balance of the formulation, supporting more complete combustion of the binder system. This application scenario is critical for volume-limited propulsion systems (e.g., missile interceptors, space-launch boosters) where maximizing impulse density is the primary design constraint.

Patent-Cleared Defense Procurement

The explicit protection of DNHD as an energetic plasticizer under WO2009072955A1 provides a clear intellectual-property framework for defense procurement [1]. Unlike the mono-nitro analog dimethyl 4-nitropimelate, which is primarily associated with pharmaceutical manufacturing, DNHD is purpose-developed and patent-documented for explosive and propellant applications. This reduces regulatory ambiguity and facilitates technology transfer between NATO and allied defense supply chains.

Application
Selection Property
Validation Focus
Melt-cast energetic formulations
High melting enthalpy and well-defined melting point
Dual plasticizer-matrix role; grain mechanical integrity review
Heterogeneous burn-rate modification
Limited NC miscibility and dual-Tg behavior
Crystalline domain phase separation; ballistic performance review
Reduced impulse penalty binders
Dinitro energetic contribution
Oxygen balance improvement; specific impulse density review
Patent-cleared defense procurement
Explicit energetic-material patent landscape
Supply-chain and regulatory documentation review
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